molecular formula C10H18ClNO2 B7972107 Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B7972107
M. Wt: 219.71 g/mol
InChI Key: JYCTVWROYBTWOH-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the molecular formula C10H17NO2. It is a bicyclic compound containing a nitrogen atom within its structure, making it part of the azabicyclo family. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonane: A structurally similar compound with different functional groups.

    Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate: Another derivative with slight variations in the ester group.

    9-Azabicyclo[3.3.1]nonane N-oxyl: A nitroxyl radical with similar bicyclic structure.

Uniqueness

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific ester functional group and the exo configuration of the nitrogen atom.

Properties

IUPAC Name

methyl (1S,5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCTVWROYBTWOH-OZZZDHQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2CCC[C@@H](C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.